An In-Depth Technical Guide to (S,S)-Valifenalate (CAS Number: 283159-94-4)
An In-Depth Technical Guide to (S,S)-Valifenalate (CAS Number: 283159-94-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Valifenalate, with the CAS number 283159-94-4, is a specific stereoisomer of the fungicide Valifenalate. Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate and is classified as a carboxylic acid amide (CAA) fungicide. It is effective against a range of Oomycete pathogens, which cause devastating diseases in various high-value crops such as grapes, tomatoes, and potatoes. This technical guide provides a comprehensive overview of the available scientific information on (S,S)-Valifenalate, with a focus on its synthesis, mechanism of action, biological activity, and toxicological profile. It is important to note that a significant portion of the publicly available data pertains to the diastereoisomeric mixture of Valifenalate (CAS No. 283159-90-0), and information specifically on the (S,S) isomer is limited.
Physicochemical Properties
A summary of the key physicochemical properties of Valifenalate is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇ClN₂O₅ | [1][2] |
| Molecular Weight | 398.88 g/mol | [1][2] |
| Appearance | White fine powder | [3] |
| Melting Point | 147 °C | [3] |
| Vapour Pressure | 9.6 × 10⁻⁸ Pa (20 °C), 2.3 × 10⁻⁷ Pa (25 °C) | [3] |
| Solubility in Water (20 °C) | 2.41 × 10⁻² g/L (pH 4.9-5.9) | [3] |
| Log Kow (n-octanol/water partition coefficient) | 3.04 - 3.11 (pH 4-9) | [3] |
Synthesis
While a detailed, publicly available enantioselective synthesis protocol for (S,S)-Valifenalate is scarce, its structure suggests a synthetic route involving the coupling of three key chiral building blocks: L-valine, a chiral β-amino acid ester, and an isopropoxycarbonyl group. The synthesis of chiral β-amino acid esters is a well-established field in organic chemistry, with various methods available, including asymmetric aza-Michael additions and enzymatic resolutions.
A plausible synthetic pathway for (S,S)-Valifenalate would likely involve the following key steps:
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Preparation of the chiral β-amino acid ester: The synthesis of the (S)-3-(4-chlorophenyl)-β-alanine methyl ester is a critical step. This can be achieved through various asymmetric synthesis methodologies.
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Coupling with N-protected L-valine: The N-isopropoxycarbonyl-L-valine would then be coupled with the chiral β-amino acid ester using standard peptide coupling reagents.
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Purification: The final product would be purified to isolate the (S,S)-diastereomer.
The chiral separation of Valifenalate isomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Mechanism of Action
Valifenalate's primary mechanism of action is the inhibition of cellulose synthesis in Oomycetes.[4][5] Cellulose is a critical structural component of the cell walls of these pathogens, providing rigidity and protecting them from osmotic stress. By inhibiting cellulose synthesis, Valifenalate disrupts the integrity of the cell wall, leading to cell lysis and death. This mode of action affects all growth stages of the pathogens, from spore germination to mycelial growth.[4]
The specific molecular target of Valifenalate is believed to be cellulose synthase (CesA) , a transmembrane enzyme complex responsible for polymerizing glucose into cellulose chains.[3][6] While the precise binding site and the detailed signaling pathway of inhibition are not fully elucidated in the public domain, the inhibition of CesA activity leads to a cascade of downstream effects, ultimately compromising the pathogen's viability.
Caption: Simplified pathway of (S,S)-Valifenalate's fungicidal action.
Biological Activity and Efficacy
Valifenalate exhibits high efficacy against a range of Oomycete pathogens. The majority of the available efficacy data is for the diastereoisomeric mixture.
In Vitro Efficacy
In Vivo Efficacy
Field trials have demonstrated the effectiveness of Valifenalate in controlling diseases such as late blight (Phytophthora infestans) in potatoes and tomatoes, and downy mildew in grapes. The application rates and efficacy vary depending on the crop, disease pressure, and environmental conditions.
It is well-established in fungicide research that different stereoisomers of a chiral pesticide can exhibit significantly different biological activities. One isomer is often more active than the others. Without specific data for (S,S)-Valifenalate, it is plausible that it is the more active isomer, driving the efficacy of the diastereoisomeric mixture.
Experimental Protocols
Detailed experimental protocols for the synthesis and testing of (S,S)-Valifenalate are often proprietary. However, based on established methodologies in the field, representative protocols can be outlined.
Representative Protocol for In Vitro Fungicide Efficacy Testing (Agar Dilution Method)
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Preparation of Fungal Cultures: The target Oomycete pathogen (e.g., Phytophthora infestans) is cultured on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature until sufficient mycelial growth is achieved.
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Preparation of Fungicide Stock Solutions: A stock solution of (S,S)-Valifenalate is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
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Preparation of Amended Agar Plates: A series of dilutions of the fungicide stock solution are prepared and added to the molten agar medium to achieve a range of final concentrations. Control plates containing only the solvent are also prepared.
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Inoculation: A small plug of the fungal mycelium is transferred to the center of each agar plate.
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Incubation: The plates are incubated under optimal conditions for fungal growth.
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Data Collection and Analysis: The diameter of the fungal colony on each plate is measured after a specific incubation period. The percentage of inhibition of mycelial growth is calculated for each fungicide concentration relative to the control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
References
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for Cellulose Analysis in Plant Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
